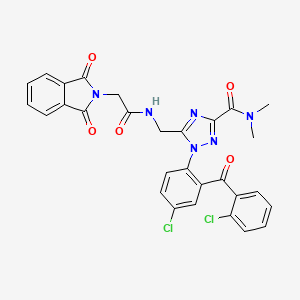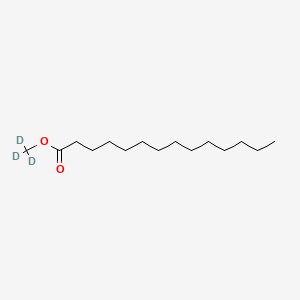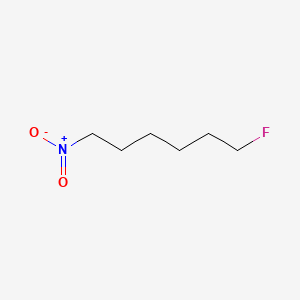
1-Fluoro-6-nitrohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-6-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom attached to the first carbon and a nitro group attached to the sixth carbon of a hexane chain
Vorbereitungsmethoden
The synthesis of 1-Fluoro-6-nitrohexane typically involves the reaction of hexyl fluoride with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a nitro group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Fluoro-6-nitrohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include 1-amino-6-fluorohexane and various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-6-nitrohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its nitro and fluoro functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-6-nitrohexane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-6-nitrohexane can be compared with other similar compounds such as 1-chloro-6-nitrohexane and 1-bromo-6-nitrohexane. These compounds share similar structural features but differ in their halogen atoms. The presence of fluorine in this compound imparts unique properties such as increased stability and reactivity compared to its chloro and bromo counterparts.
Eigenschaften
CAS-Nummer |
408-08-2 |
|---|---|
Molekularformel |
C6H12FNO2 |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
1-fluoro-6-nitrohexane |
InChI |
InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |
InChI-Schlüssel |
OQVYNPDNUMJKRL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCF)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


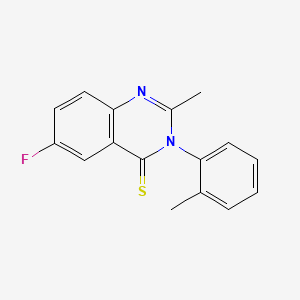
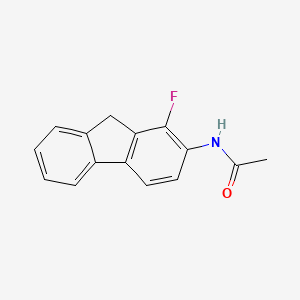
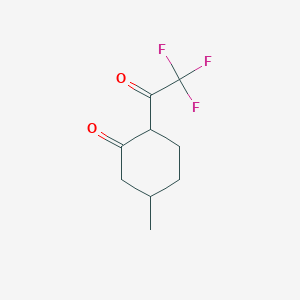
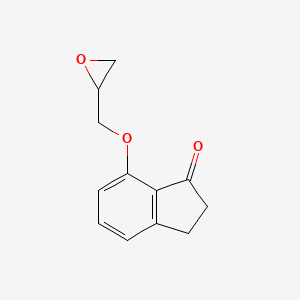
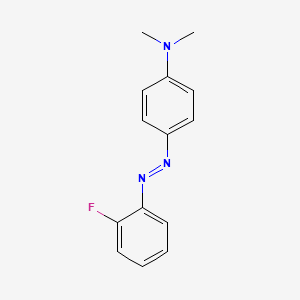
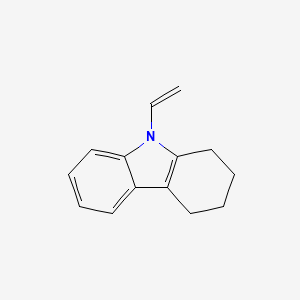
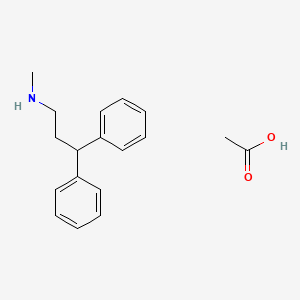
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
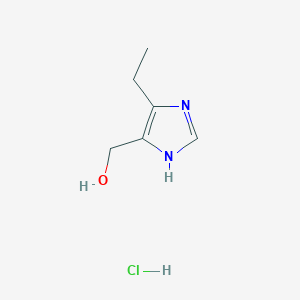
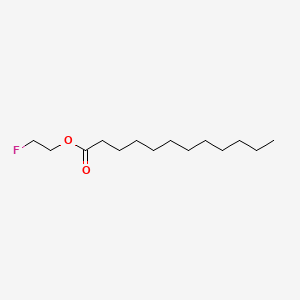
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
